2-(Piperidin-4-ylthio)pyrimidine hydrochloride
Description
2-(Piperidin-4-ylthio)pyrimidine hydrochloride (CAS: 1177326-46-3) is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety via a thioether (-S-) bond, with a hydrochloride salt form. Its molecular formula is C₉H₁₄ClN₃S, and it has a molecular weight of 231.75 g/mol .
Properties
IUPAC Name |
2-piperidin-4-ylsulfanylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZTVIHCCZHFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Piperidin-4-ylthio)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring linked to a pyrimidine moiety through a thioether bond, which is crucial for its biological activity. The presence of both nitrogen and sulfur atoms contributes to its pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties.
- Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, it exhibited an MIC of approximately 6.5 μg/mL against E. coli, indicating strong antibacterial activity comparable to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 6.5 |
| Staphylococcus aureus | 8.0 |
| Klebsiella pneumoniae | 12.0 |
Antifungal Activity
In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity.
- Activity Against Fungi : It has shown moderate antifungal activity with significant inhibition against Candida albicans and other pathogenic fungi. The observed inhibition rates were around 250 μg/mL for C. albicans, suggesting potential therapeutic applications in treating fungal infections .
| Fungal Strain | Inhibition Concentration (μg/mL) |
|---|---|
| Candida albicans | 250 |
| Aspergillus niger | 300 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Membrane Disruption : It could disrupt cellular membranes, leading to increased permeability and eventual cell death.
- Receptor Interaction : The structural features suggest potential interactions with specific receptors or proteins that are critical for microbial survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Piperidine Ring : Alterations in the piperidine moiety can enhance or reduce antimicrobial potency. For example, electron-donating groups have been shown to increase activity against certain strains .
- Pyrimidine Modifications : Variations in the pyrimidine ring can also impact the binding affinity and selectivity towards bacterial or fungal targets.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Synthesis of Derivatives : A series of derivatives were synthesized and tested for their antibacterial properties, with some compounds exhibiting enhanced activity compared to the parent compound .
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of this compound, showing promising results in reducing bacterial load in infected tissues without significant toxicity at therapeutic doses .
Scientific Research Applications
Overview
2-(Piperidin-4-ylthio)pyrimidine hydrochloride is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a piperidine ring linked via a sulfur atom to a pyrimidine moiety, allows for diverse applications ranging from enzyme inhibition to the development of novel therapeutic agents.
Medicinal Chemistry
This compound has been identified as a promising scaffold for the development of kinase inhibitors. Kinases are critical in various signaling pathways and are often implicated in diseases such as cancer and autoimmune disorders. The compound's ability to inhibit specific kinases can lead to new treatments for these conditions.
Case Study: Kinase Inhibition
Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit potent activity against plasmodial kinases (PfGSK3 and PfPK6), which are targets for antimalarial drug development. These studies utilized structure-activity relationship (SAR) analyses to optimize compounds for enhanced potency and selectivity against these kinases .
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound may possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in treating infections and inflammatory diseases. The mechanism of action likely involves modulation of specific biological pathways that contribute to these conditions.
Case Study: Biological Activity
In vitro studies have shown that related pyrimidine derivatives can inhibit bacterial growth and reduce inflammation markers in cellular models. Such findings suggest that this compound could be further explored for its therapeutic potential in infectious diseases and inflammatory disorders .
Material Science
The compound is also being investigated for its applications in material science, particularly in the synthesis of new materials with desired chemical properties. Its ability to act as a building block for more complex structures facilitates the development of novel polymers and materials with specific functionalities.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(Piperidin-3-ylthio)pyrimidine hydrochloride | Different piperidine substitution | Potentially different biological activity |
| 4-Amino-pyrimidines | Amino group at position 4 | Known for diverse biological activities |
| Pyrrolo[2,3-d]pyrimidines | Additional ring structure | Specific kinase inhibition profiles |
This table highlights how variations in structure can lead to differing biological activities and potential applications in drug development .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between 2-(Piperidin-4-ylthio)pyrimidine hydrochloride and related pyrimidine-piperidine derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Linkages |
|---|---|---|---|---|
| This compound | 1177326-46-3 | C₉H₁₄ClN₃S | 231.75 | Thioether (-S-) linkage |
| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | 1179369-48-2 | C₉H₁₄N₄·2HCl | 263.17 | Amino (-NH₂) group, dihydrochloride |
| 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine | 901586-58-1 | C₁₁H₁₆ClN₃ | 225.72 | Chloro, ethyl groups, no linker |
| 4-Chloro-6-methyl-2-(2-(piperidin-4-yl)ethoxy)pyrimidine hydrochloride | 1420872-00-9 | C₁₂H₁₉Cl₂N₃O | 292.21 | Ethoxy (-O-) linker, chloro, methyl |
| 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride | 944903-10-0 | C₁₀H₁₆ClN₃ | Not reported | Methyl group, no linker |
Key Observations :
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. The dihydrochloride form of 1-(Pyrimidin-2-yl)piperidin-4-amine (263.17 g/mol) may have higher solubility than the monohydrochloride target compound .
- Stability : Thioether bonds are less prone to hydrolysis than ester or amide linkages, suggesting greater stability under acidic/basic conditions compared to ethoxy-linked derivatives .
Q & A
Q. What are the recommended synthetic routes for 2-(Piperidin-4-ylthio)pyrimidine hydrochloride, and how can reaction conditions be optimized?
The synthesis involves nucleophilic substitution between 2-chloropyrimidine and piperidine-4-thiol under inert conditions. Optimization includes using polar aprotic solvents (e.g., DMF or dichloromethane) at 60–80°C for 12–24 hours. Post-reaction, hydrochloride salt formation is achieved by bubbling dry HCl gas into anhydrous diethyl ether. Recrystallization from ethanol/water (3:1 v/v) improves purity to >98%. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures minimal byproduct formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Pyrimidine protons appear as singlets at δ 8.5–8.7 ppm; piperidine protons show multiplet splitting (δ 1.5–3.2 ppm).
- Mass spectrometry (ESI+) : Molecular ion clusters observed at m/z 224 [M+H]+.
- Elemental analysis : Acceptable deviation ≤0.4% for C, H, N.
- HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min) confirms ≥95% purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- PPE : NIOSH-approved N95 respirators, nitrile gloves, and lab coats.
- Ventilation : Use fume hoods with ≥100 fpm face velocity.
- Emergency protocols : Immediate 15-minute eye irrigation (ANSII-compliant stations) and skin washing with pH-neutral detergent.
- Storage : Keep in airtight containers at 20±2°C, separated from strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell lines, serum concentrations). Strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and serum-free media.
- Dose-response validation : Compare EC50 values using Hill slope analysis across ≥3 independent replicates.
- Orthogonal assays : Validate via surface plasmon resonance (SPR) for binding kinetics and X-ray crystallography for structural interactions .
Q. What strategies improve the compound's stability during long-term biological assays?
- Storage : Lyophilized solid at -20°C under argon; aqueous solutions in pH 3.5–4.5 citrate buffer with 2% DMSO.
- Degradation monitoring : UPLC-MS every 6 hours (retention time shift >5% indicates instability).
- Light protection : Use amber vials to prevent photodegradation. Under these conditions, >90% stability is maintained for 72 hours at 37°C .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Use AutoDock Vina to predict binding modes to target receptors (e.g., kinase domains).
- QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with IC50 data.
- ADMET prediction : SwissADME evaluates logP (<3.5) and CNS permeability for lead optimization .
Q. What methods address conflicting data on the compound's solubility in polar solvents?
- Phase-solubility analysis : Shake-flask method in buffers (pH 1–10) at 25°C.
- Co-solvent systems : Test PEG-400/water mixtures (10–40% w/w) to enhance solubility.
- Thermodynamic modeling : Use Hansen solubility parameters to predict optimal solvent combinations .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
